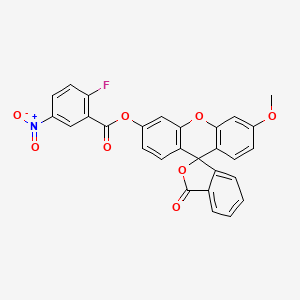

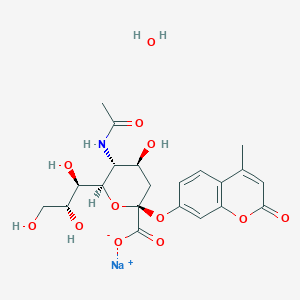

2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate, min. 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

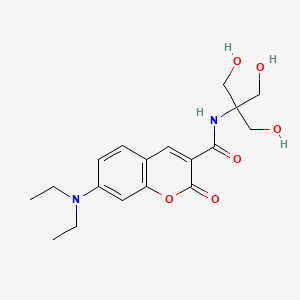

2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate, also known as 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt hydrate, is a compound with the empirical formula C21H24NNaO11 · xH2O and a molecular weight of 489.41 (anhydrous basis) . It is available in powder form and is soluble in water .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C21H24NNaO11 · xH2O . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sodium (Na), and oxygen (O) atoms. The ‘x’ in the formula represents the number of water (H2O) molecules associated with each molecule of the compound in its hydrated form .Chemical Reactions Analysis

This compound is known to be a substrate for the fluorometric assay of neuraminidase . Neuraminidase is an enzyme that cleaves neuraminic acid residues from glycoconjugates, and this compound is used to measure its activity .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water, forming a clear to slightly hazy, colorless to light yellow solution . It has a molecular weight of 489.41 on an anhydrous basis .Scientific Research Applications

Diagnostic Applications in Mucopolysaccharidosis

The compound is used as a fluorogenic substrate in assays to identify Hurler syndrome (Mucopolysaccharidosis type I), characterized by a deficiency of the enzyme α-L-Iduronidase, leading to the buildup of glucosaminoglycans .

Neuraminidase Activity Assays

It serves as a substrate for fluorometric assays of neuraminidase, allowing for the sensitive measurement of enzymatic activity in both mammalian and viral sources . This is crucial for studying various diseases, including influenza.

Fluorescent Staining in Gel Electrophoresis

The compound is utilized for fluorescent staining of sialidases after polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing, which are techniques used to separate proteins based on their charge and size .

Microplate-Based Assay Development

2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid or 4-MUNANA is used as a substrate for developing microplate-based assays for neuraminidase inhibitors, which are important in antiviral research .

Mimicking Natural Enzyme Substrates

As a synthetic fluorometric substrate, it mimics the naturally occurring neuraminidase enzyme substrate, aiding in the study of enzyme kinetics and inhibitor screening .

Morquio Disease Type A Diagnosis

This compound is suitable as a fluorogenic substrate for galactose-6-sulfate sulphatase; it’s used in diagnosing Morquio disease type A, a metabolic disorder affecting bone growth .

Mechanism of Action

Target of Action

The primary target of 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt hydrate is neuraminidase , an enzyme that plays a crucial role in the life cycle of certain viruses, such as influenza . The compound is used as a fluorogenic substrate for neuraminidase .

Mode of Action

This compound interacts with neuraminidase through a process known as fluorometric assay . When neuraminidase cleaves this compound, it releases a fluorescent moiety known as 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU can then be measured, providing a quantitative readout of neuraminidase activity .

Biochemical Pathways

The interaction between this compound and neuraminidase affects the viral replication pathway . By measuring the activity of neuraminidase, researchers can gain insights into the replication of viruses and the effectiveness of antiviral drugs .

Result of Action

The cleavage of this compound by neuraminidase and the subsequent release of 4-MU allows for the quantitative measurement of neuraminidase activity . This can provide valuable information about the replication of neuraminidase-dependent viruses and the effectiveness of antiviral drugs .

Action Environment

The action of this compound is influenced by the conditions under which the neuraminidase assays are conducted. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence of 4-MU and, therefore, the measurement of neuraminidase activity .

Future Directions

Given its role as a substrate for neuraminidase assays, this compound could continue to be important in biochemical research, particularly in studies involving neuraminidase and related enzymes . Its use in fluorescence assays also suggests potential applications in the development of new diagnostic methods .

properties

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMRVBWXQQIKF-QHIFVBLGSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NNaO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)